Isobutyric acid
Overview
Description
Isobutyric acid, also known as 2-methylpropanoic acid or isobutanoic acid, is a carboxylic acid with the structural formula (CH₃)₂CHCOOH. It is an isomer of butyric acid and is classified as a short-chain fatty acid. This compound is a colorless liquid with a somewhat unpleasant odor and is soluble in water and organic solvents . It is found naturally in carobs, vanilla, and the root of Arnica dulcis, and as an ethyl ester in croton oil .
Synthetic Routes and Reaction Conditions:
Oxidation of Isobutyraldehyde: this compound is manufactured by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene.
High Pressure Hydrocarboxylation (Koch Reaction): This method involves the reaction of propylene with carbon monoxide and water under high pressure to produce this compound.
Laboratory Methods: Various laboratory methods include the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid.
Industrial Production Methods:
Engineered Bacteria: this compound can be manufactured commercially using engineered bacteria with a sugar feedstock.
Types of Reactions:
Oxidation: When heated with a chromic acid solution, this compound is oxidized to acetone.
Esterification: this compound can form esters through esterification reactions.
Amidation: It can form amides by reacting with amines.
Formation of Anhydrides and Chlorides: this compound can form anhydrides and chlorides, with its acid chloride commonly used as an intermediate to obtain other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Esterification Reagents: Alcohols in the presence of acid catalysts.
Amidation Reagents: Amines.
Major Products:
Acetone: Formed through oxidation with chromic acid.
α-Hydroxythis compound: Formed through oxidation with alkaline potassium permanganate.
Esters, Amides, Anhydrides, and Chlorides: Formed through respective reactions.
Mechanism of Action
Target of Action
Isobutyric acid, also known as 2-methylpropanoic acid, is a branched short-chain fatty acid . Its primary target is the 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase enzyme . This enzyme is found in Pseudomonas fluorescens, a common bacterium .
Mode of Action
It is known that this compound can interact with its target enzyme, potentially influencing its activity
Biochemical Pathways
This compound is a product of the fermentation of branched-chain amino acids, including valine, leucine, and isoleucine . It is also produced by gut microbes through the anaerobic fermentation of indigestible fibers . The impact of this compound on these pathways and their downstream effects is an area of ongoing research.
Pharmacokinetics
It is known that this compound is soluble in water and organic solvents , which may influence its bioavailability.
Result of Action
This compound has been shown to impact metabolism and metabolic health. For example, one in vitro study found that administration of this compound increases insulin-stimulated glucose uptake and reduces phosphorylation of rate-limiting enzymes involved in lipolysis . This suggests that this compound may have anti-obesogenic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and efficacy . Moreover, the production of this compound by gut microbes can be influenced by dietary factors, such as fiber intake .
Biochemical Analysis
Biochemical Properties
Isobutyric acid is derived during the fermentation of branched-chain amino acids (valine, leucine, and isoleucine) . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. For instance, it can be produced from glucose via the central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to this compound by alcohol dehydrogenase .
Cellular Effects
This compound has been shown to impact metabolism and metabolic health. In an in vitro study utilizing rat adipocytes, administration of this compound increased insulin-stimulated glucose uptake and reduced phosphorylation of rate-limiting enzymes involved in lipolysis . It also has been found to have anti-tumor effects, suppressing cancer cell numbers by approximately 75% in humans and mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can form amide, ester, anhydride, and chloride derivatives . When heated with a chromic acid solution, it is oxidized to acetone . Alkaline potassium permanganate oxidizes it to α-hydroxythis compound .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to have anti-obesogenic properties, impacting glucose and lipid metabolism
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a mouse model of irritable bowel syndrome, increased levels of this compound were associated with increased intestinal sensitivity and a higher Bristol stool score, indicating diarrhea .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced during the fermentation of branched-chain amino acids . It can also be produced from glucose via the central metabolism to produce pyruvate and then isobutyraldehyde, which is converted to this compound by alcohol dehydrogenase .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It is soluble in water and organic solvents , allowing it to be distributed throughout the body
Scientific Research Applications
Isobutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isobutyric acid is similar to other short-chain fatty acids (SCFAs) and branched short-chain fatty acids (BSCFAs):
Butyric Acid: An isomer of this compound with a straight-chain structure.
Valeric Acid: Another SCFA with a longer carbon chain.
Propionic Acid: A SCFA with a shorter carbon chain.
Uniqueness:
Branched Structure: this compound’s branched structure differentiates it from straight-chain SCFAs like butyric acid.
Production by Gut Microbiome: Although produced in lower amounts, this compound is derived from the fermentation of branched-chain amino acids.
This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |
Record name | 2-Methylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021636 | |
Record name | 2-Methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propanoic acid, 2-methyl- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpropanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
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Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Isobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02531 | |
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Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylpropanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3459 | |
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Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |
Record name | Isobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02531 | |
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Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Isobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.0, Relative vapor density (air = 1): 3.0 | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |
Record name | 2-Methylpropanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... The effect of butyrate and other short-chain carboxylic acids /were compared/ in transient expression studies with K562 cells using an expression plasmid bearing a luciferase reporter gene driven by the normal human A gamma-globin gene promoter. Butyrate (4 carbons) increased the activity of the human A gamma-globin gene promoter up to 123 times. Marked augmentation of the normal gamma-promoter activity was also noted with 5-carbon valeric acid (up to 394 times) and 3-carbon propionic acid (up to 129 times). The branched isobutyric acid as well as phenylacetate showed less ability to increase promoter activity. Addition of the tandemly repeated AP-1/NF-E2 (AP) enhancer sequences from hypersensitive site 2 (HS2) of the locus control region (LCR) increased gamma-promoter activity up to 24 times. Addition of a nearby 16-bp conserved motif (CM) in HS2 ... to the AP-containing plasmid construct further increased gamma-promoter activity. In the presence of butyrate, the plasmid bearing both the AP and CM sequences showed gene expression up to 477 times greater than that of the basal gamma-promoter-driven luciferase plasmid in the absence of inducer. A plasmid bearing the herpes simplex thymidine kinase promoter was also tested and gene expression was markedly increased by the same organic acids. MEL cells responded to butyrate, valerate, and propionate with induction of hemoglobin synthesis. Responses to isobutyrate and 6-carbon caproate required higher concentrations of the compounds. Thus, other short-chain organic acids as well as butyrate increase gamma-promoter activity in the transient expression system, and this activity can be further augmented by incorporating LCR elements into the expression vector. Nonglobin promoters also respond to the same carboxylic acids., The inhibitory effects of isobutyric acid on activity of pepsin on synthetic dipeptide, n-carbobenzoxy-L-glutamyl-L-tyrosine, were studied to obtain evidence for the hypothesis which suggests that pepsin forms a hydrophobic bond with the nonpolar side chain or its substrates. Kinetic study showed that the inhibition by carboxylic acids was competitive, the inhibitor constant (Ki) decreasing with an increase in the size of inhibitor molecule. The free energy change of formation of complex between pepsin and the hydrocarbon chain of carboxylic acid increased linearly with the increase in the number of C atoms in the hydrocarbon chain of the inhibitor. The hydrophobic interaction between the side chain of amino acid residues in the binding region of the active center of pepsin and the hydrocarbon side chain of the inhibitor may be the probable cause of the inhibition. | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
79-31-2 | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
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Record name | Isobutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=79-31-2 | |
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Record name | 2-Methylpropanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |
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Record name | Isobutyric acid | |
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URL | https://www.drugbank.ca/drugs/DB02531 | |
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Record name | ISOBUTYRIC ACID | |
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Record name | Propanoic acid, 2-methyl- | |
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Record name | 2-Methylpropanoic acid | |
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Record name | Isobutyric acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.087 | |
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Record name | ISOBUTYRIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL210O1U0 | |
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Record name | ISOBUTYRIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
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Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
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Record name | ISOBUTYRIC ACID | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), -47 °C, -46 °C | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyric acid | |
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URL | https://www.drugbank.ca/drugs/DB02531 | |
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Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isobutyric acid?
A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
Q2: What is the structure of this compound?
A2: this compound is a branched-chain carboxylic acid. Its structure can be represented as (CH3)2CHCOOH.
Q3: What are the solubility properties of this compound?
A3: this compound is miscible with water [, ]. It is also soluble in various organic solvents like ethanol and ether.
Q4: What happens to the solubility of this compound near its critical point in a binary mixture?
A4: Studies on the system this compound/water show interesting behavior near the critical point. While this compound is miscible with water at room temperature, approaching the critical point from the one-fluid phase region leads to an increase in the extent of hydrogen bonding between water molecules near the hydrophobic part of this compound molecules. This is in contrast to systems like perfluoromethylcyclohexane and carbon tetrachloride in a mixture of critical composition, where the critical amplitudes of the partial molar quantities are positive [].
Q5: How is this compound produced in biological systems?
A5: this compound is produced in biological systems, particularly in the rumen of cattle, as a byproduct of microbial fermentation. The addition of sodium salt of this compound to low protein and urea-containing diets in cattle was shown to improve nutrient utilization and rumen fermentation characteristics by enhancing the growth and activity of certain rumen microbes []. This suggests a role for this compound in modulating rumen microbe populations.
Q6: Can this compound production be manipulated in a laboratory setting?
A6: Yes. This compound can be produced in the laboratory through various methods. For instance, the bacterium Lactobacillus brevis strain L100 was shown to produce significant amounts of this compound when grown anaerobically in simulated maize silage extract []. This highlights the potential for harnessing microbial activity for this compound production.
Q7: Is this compound production in Clostridium luticellarii influenced by environmental factors?
A7: Research on the autotrophic metabolism of Clostridium luticellarii showed that it can produce this compound from H2 and CO2 under specific conditions []. Notably, mildly acidic pH (≤5.5) and elevated acetic acid concentrations stimulated the production of both butyric and this compound, highlighting the sensitivity of this metabolic pathway to environmental cues.
Q8: How does the structure of this compound relate to its function in biological systems?
A8: The branched structure of this compound likely influences its interactions with enzymes and transport proteins. For instance, in a study on rat liver β-ureidopropionase, propionic acid and this compound (structural analogs of N-carbamoyl-β-alanine and N-carbamoyl-β-aminothis compound, respectively) acted as both allosteric activators and competitive inhibitors []. This dual functionality suggests a complex interplay between this compound and the enzyme, potentially influenced by its specific structural features.
Q9: What are the applications of this compound in organic synthesis?
A9: this compound is a valuable reagent in organic synthesis. It can be used as a starting material for the preparation of various compounds. One notable application is its use in the synthesis of α-bromothis compound chloride, a versatile intermediate for the preparation of polymers and other specialized chemicals [].
Q10: How can this compound be converted to other valuable chemicals?
A10: this compound can be converted to other valuable chemicals through different chemical reactions. One example is its oxidative dehydrogenation to methacrylic acid using a molybdenum oxide-based catalyst [, ]. This reaction is of significant industrial importance, as methacrylic acid is a key precursor for the production of acrylic plastics and resins.
Q11: Can this compound be used to synthesize esters?
A11: Yes. This compound can be reacted with alcohols to produce esters, which often have pleasant fruity odors. A specific example is the synthesis of n-butyl isobutyrate from this compound and n-butyl alcohol using a cation exchange resin as a catalyst [].
Q12: Can ketones be synthesized from this compound?
A12: Research indicates that this compound can be used to synthesize ketones through a catalytic condensation reaction []. Interestingly, acetone can be used in place of acetic acid in a cross-ketonization reaction with this compound to produce methyl isopropyl ketone (MIPK) with comparable efficiency. The proposed mechanism involves the enolization of acetone followed by its condensation with this compound, highlighting the versatility of this compound in different reaction pathways.
Q13: How is this compound typically analyzed and quantified?
A14: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing volatile compounds like this compound in complex mixtures []. This method allows for the separation and identification of individual compounds based on their mass-to-charge ratios.
Q14: Are there specific analytical techniques for studying this compound in biological samples?
A15: Yes. For instance, in a study investigating the effects of Bifidobacterium longum and fructo-oligosaccharides on colorectal carcinogenesis, the levels of this compound and other short-chain fatty acids (SCFAs) in fecal samples were analyzed to assess changes in gut microbiota metabolism []. The specific analytical technique employed was not detailed in the study, but likely involved a form of chromatography.
Q15: Can you elaborate on the dual-column cation-exchange chromatographic method for analyzing beta-aminothis compound?
A16: A dual-column cation-exchange chromatographic method has been developed for analyzing beta-aminothis compound and beta-alanine in biological samples []. This method utilizes a modified Beckman 121M amino acid analyzer with dual ion-exchange columns and a single sodium citrate buffer (pH 4.38, 0.20 mol/liter) []. The system is automated and carefully programmed to alternate the use of the two columns, allowing for rapid and precise quantification of the target compounds.
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